Product packaging for Mycorradicin(Cat. No.:CAS No. 160162-46-9)

Mycorradicin

Cat. No.: B1237083
CAS No.: 160162-46-9
M. Wt: 248.27 g/mol
InChI Key: UXBCAWHJMZPSBQ-HBPHNZTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mycorradicin is a C14 apocarotenoid, a class of bioactive compounds derived from the oxidative cleavage of carotenoids . It is recognized in scientific research as a key compound that accumulates in plant roots colonized by arbuscular mycorrhizal (AM) fungi, where it is typically found as a glycoside in conjunction with blumenols . This accumulation is a hallmark of a well-established AM symbiosis, one of the most widespread and ecologically vital plant-fungus mutualisms . The specific yellow pigmentation of this compound contributes to the visual identification of mycorrhizal roots and is considered part of the plant's metabolic response to the symbiosis, though its precise biological function is still under investigation . Researchers utilize this compound to study the chemical dialogue and metabolic reprogramming underlying plant-microbe interactions. Its biosynthesis in plants is believed to involve the cleavage of beta-apo-10'-carotenoids by Carotenoid Cleavage Dioxygenase (CCD1) enzymes . As a research chemical, this compound is essential for probing the complex signaling networks of the arbuscular mycorrhizal symbiosis, which is known to enhance plant mineral nutrition, improve stress tolerance, and impact soil health . This product is supplied for laboratory research purposes. It is "For Research Use Only." Not intended for any human or veterinary diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B1237083 Mycorradicin CAS No. 160162-46-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160162-46-9

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid

InChI

InChI=1S/C14H16O4/c1-11(7-9-13(15)16)5-3-4-6-12(2)8-10-14(17)18/h3-10H,1-2H3,(H,15,16)(H,17,18)/b4-3+,9-7+,10-8+,11-5+,12-6+

InChI Key

UXBCAWHJMZPSBQ-HBPHNZTASA-N

SMILES

CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C(=O)O)/C)/C=C/C(=O)O

Canonical SMILES

CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O

Synonyms

mycorradicin

Origin of Product

United States

Biosynthesis of Mycorradicin

Carotenoid Precursor Pathways in Plastids

The journey to mycorradicin begins within the plastids of root cortical cells, where the fundamental building blocks of all isoprenoids, including carotenoids, are synthesized. oup.com The biosynthesis of these C40 carotenoid precursors is a critical prerequisite for the subsequent formation of this compound.

Role of the Methylerythritol Phosphate (B84403) (MEP) Pathway

The synthesis of isoprenoid precursors in plant plastids occurs via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.comfrontiersin.orgajol.info This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in the cytoplasm. frontiersin.org During the establishment of arbuscular mycorrhizal symbiosis, the MEP pathway is significantly induced. frontiersin.orgajol.inforesearchgate.net This upregulation ensures a sufficient supply of the five-carbon (C5) isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are the universal precursors for the biosynthesis of tetraterpenes (C40 carotenoids). oup.comajol.info

Research has shown a strong induction of transcripts for key enzymes of the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), in mycorrhizal roots. ajol.inforesearchgate.netnih.gov Specifically, studies in Medicago truncatula have identified a particular DXS isogene, DXS2, that appears to be specifically involved in the AM-mediated accumulation of apocarotenoids. oup.comnih.gov This targeted gene induction highlights the plant's metabolic commitment to producing these compounds upon successful colonization by the fungal partner. nih.gov The activation of the MEP pathway is thus the foundational step, providing the necessary C40 structures for this compound synthesis. nih.gov

Identification of C40 Carotenoid Precursors (e.g., Zeaxanthin)

This compound is classified as an apocarotenoid, meaning it is a cleavage product derived from a larger C40 carotenoid molecule. oup.comoup.comsmolecule.com The accumulation of this compound is therefore directly dependent on the synthesis of these precursor carotenoids. nih.gov While the exact in-planta precursor remains elusive, experimental evidence strongly points to xanthophylls (oxygenated carotenoids). researchgate.net

A hypothetical scheme for the biogenesis of this compound proposes zeaxanthin (B1683548), a C40 dihydroxy-carotenoid, as a likely precursor. oup.comoup.com This hypothesis is supported by studies using carotenoid biosynthesis inhibitors and mutants, which showed that impairing carotenoid production also impairs this compound synthesis. researchgate.net The structure of this compound and the co-accumulating C13 cyclohexenone derivatives in mycorrhizal roots are consistent with their origin from the oxidative cleavage of a single C40 carotenoid precursor molecule at the 9,10 and 9',10' positions. oup.com Among the various carotenoids, lycopene, β-carotene, and particularly zeaxanthin are recognized as precursors to the main apocarotenoids found in plants. nih.gov

Enzymatic Oxidative Cleavage Mechanisms

The transformation of C40 carotenoids into the C14 this compound structure is accomplished through the action of a specific class of enzymes. These enzymes perform precise oxidative cleavage of the carotenoid's polyene backbone.

Carotenoid Cleavage Dioxygenases (CCDs) and Their Specificities

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-dependent enzymes responsible for the oxidative cleavage of carotenoids and apocarotenoids. biorxiv.orgfrontiersin.org These enzymes are evolutionarily conserved and exhibit high specificity for the position of the double bond they cleave, which results in the production of a diverse array of bioactive apocarotenoids, including plant hormones and signaling molecules. oup.combiorxiv.orgnih.gov The plant CCD family is divided into several subfamilies, including CCD1, CCD4, CCD7, CCD8, and the nine-cis-epoxycarotenoid dioxygenases (NCEDs) involved in abscisic acid synthesis. frontiersin.orgfrontiersin.org CCD enzymes are central to the formation of this compound, catalyzing the key cleavage reactions that tailor the C40 precursor into smaller apocarotenoid products. smolecule.comfrontiersin.org

Sequential Cleavage Events Involving CCD1 and CCD7

The biosynthesis of this compound is not the result of a single cleavage event but rather a sophisticated, spatially compartmentalized, two-step process involving at least two different CCD enzymes: CCD7 and CCD1. researchgate.nettandfonline.com

First Cleavage (Plastid): The initial cleavage is proposed to occur inside the plastid. Here, CCD7 acts on a C40 carotenoid precursor. researchgate.netresearchgate.net CCD7 cleaves the C40 backbone to produce a C13 ketone and a C27 apocarotenoid aldehyde. frontiersin.orgresearchgate.net This enzyme is also involved in the biosynthesis of strigolactones, another class of apocarotenoid hormones, establishing it as a critical branch point in apocarotenoid metabolism. biorxiv.orgnih.gov

Second Cleavage (Cytosol): The C27 apocarotenoid intermediate is then exported from the plastid to the cytosol. tandfonline.comresearchgate.net In the cytosol, CCD1 catalyzes the second cleavage event. researchgate.net CCD1 acts on the C27 intermediate, cleaving it to produce a C14 dialdehyde (B1249045) (the direct precursor of this compound) and a second C13 ketone molecule. frontiersin.orgfrontiersin.org

This sequential model is strongly supported by RNA interference (RNAi) studies. When the expression of the cytosolic CCD1 gene was repressed in mycorrhizal roots of Medicago truncatula, it led to a significant reduction in C14 this compound derivatives and a notable accumulation of the C27 apocarotenoid intermediate. oup.comfrontiersin.orgtandfonline.com This demonstrated that the C27 compound is the primary substrate for CCD1 in this pathway. oup.comresearchgate.net

Role of Other Cleavage Enzymes (e.g., Zaxinone Synthase)

Beyond the direct pathway to this compound, other CCD enzymes are active in mycorrhizal roots, contributing to a complex network of apocarotenoid signaling. One such enzyme is Zaxinone Synthase (ZAS) , which represents a distinct CCD subfamily. biorxiv.orgfrontiersin.org ZAS is conserved in most land plants that form mycorrhizal associations but is absent in non-mycorrhizal species like Arabidopsis thaliana. biorxiv.orgroyalsocietypublishing.org

ZAS cleaves apocarotenoid substrates to produce zaxinone, a growth-regulating metabolite. biorxiv.orgfrontiersin.org For instance, the rice ZAS converts 3-OH-all-trans-β-apo-10'-carotenal into zaxinone. unito.it Zaxinone itself has been shown to influence the levels of strigolactones and regulate root and shoot growth, acting as a component of the broader regulatory network that governs the arbuscular mycorrhizal symbiosis. biorxiv.orgfrontiersin.orgunito.it While not a direct enzyme in this compound formation, the activity of ZAS underscores the intricate web of carotenoid-derived molecules that are synthesized in response to mycorrhization. biorxiv.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis and Related Pathways

Enzyme NameAbbreviationLocationFunction in Pathway
1-deoxy-D-xylulose 5-phosphate synthaseDXSPlastidCatalyzes the first committed step of the MEP pathway, producing precursors for carotenoids. ajol.infonih.gov
1-deoxy-D-xylulose 5-phosphate reductoisomeraseDXRPlastidCatalyzes the second step of the MEP pathway. ajol.infonih.gov
Carotenoid Cleavage Dioxygenase 7CCD7PlastidPerforms the initial cleavage of the C40 carotenoid precursor to yield a C27 apocarotenoid. researchgate.netresearchgate.net
Carotenoid Cleavage Dioxygenase 1CCD1CytosolCleaves the C27 apocarotenoid intermediate to form the C14 this compound precursor. oup.comresearchgate.net
Zaxinone SynthaseZASNot specifiedProduces zaxinone, an apocarotenoid that regulates plant growth and other hormone levels during symbiosis. biorxiv.orgfrontiersin.org

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, a characteristic C14 apocarotenoid, is intricately regulated at the genetic level, particularly during the establishment of arbuscular mycorrhizal (AM) symbiosis. This regulation ensures the timely and localized production of this compound and related compounds in response to fungal colonization. The key regulatory mechanisms involve the transcriptional activation of specific genes encoding enzymes in the carotenoid and apocarotenoid biosynthetic pathways.

Transcriptional Regulation of CCD Genes during Mycorrhization

The formation of this compound is dependent on the enzymatic activity of Carotenoid Cleavage Dioxygenases (CCDs), which catalyze the oxidative cleavage of carotenoid precursors. During mycorrhization, the expression of several CCD genes is significantly upregulated, indicating a transcriptional control over apocarotenoid biosynthesis.

Research has shown that the expression of CCD1 is elevated in the roots of various plants, including Zea mays (maize) and Medicago truncatula, upon colonization by AM fungi. core.ac.uknih.gov In maize, transcript levels of ZmCCD1 increase in mycorrhizal roots. core.ac.uk Similarly, in Medicago truncatula, the repression of MtCCD1 through RNA interference (RNAi) leads to a drastic reduction in this compound derivatives, confirming its crucial role in the biosynthetic pathway. nih.gov

Furthermore, studies in tomato (Solanum lycopersicum) have demonstrated that the expression of SlCCD7 is induced in arbusculated cells, the sites of nutrient exchange between the plant and fungus. unito.it This induction correlates with the production of C13 and C14 apocarotenoids, including this compound derivatives, at later stages of the symbiotic interaction. unito.it This suggests a fine-tuned spatial and temporal regulation of CCD gene expression to control the flux of apocarotenoids.

A proposed model for apocarotenoid biosynthesis in mycorrhizal roots involves a two-step cleavage process. nih.govfrontiersin.org The first cleavage of a C40 carotenoid is thought to be catalyzed by an enzyme like CCD7, producing a C27 apocarotenoid. frontiersin.org Subsequently, CCD1 cleaves the C27 intermediate to yield the C14 this compound precursor and a C13 cyclohexenone derivative. nih.govfrontiersin.org This sequential action of different CCDs highlights the complexity of the regulatory network.

The transcriptional activation of these CCD genes is likely controlled by upstream regulatory factors that are responsive to mycorrhizal colonization. While the precise transcription factors are still being elucidated, it is clear that the plant host actively modulates the expression of CCD genes to orchestrally produce this compound and other apocarotenoids during the symbiotic process.

Involvement of Specific Isogenes (e.g., DXS2) in the Biosynthetic Pathway

The biosynthesis of this compound precursors begins with the methylerythritol phosphate (MEP) pathway, which provides the basic isoprenoid building blocks. A key regulatory point in this pathway is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which exists as different isoforms, or isogenes, with distinct functions.

In several plant species, including Medicago truncatula, two main DXS isogenes, DXS1 and DXS2, have been identified. nih.gov While DXS1 is typically involved in primary metabolism and housekeeping functions, DXS2 expression is specifically and strongly induced in roots during colonization by AM fungi. nih.govcsic.esnih.gov This induction of DXS2 is correlated with the accumulation of this compound and cyclohexenone derivatives. nih.govcsic.es

The specific upregulation of DXS2 in mycorrhizal roots suggests that it plays a dedicated role in providing the necessary isoprenoid precursors for the enhanced production of apocarotenoids associated with the symbiosis. nih.gov Promoter activity studies have shown that DXS2 expression is localized to cells containing arbuscules, further supporting its specific function in these symbiotic structures. oup.com

To confirm the distinct role of DXS2, RNA interference (RNAi) experiments have been conducted to selectively silence MtDXS2 in the hairy roots of M. truncatula. nih.gov The results demonstrated that repression of MtDXS2 led to a significant reduction in the accumulation of AM-induced apocarotenoids. nih.gov Importantly, the transcript levels of MtDXS1 were not affected, and there were no observable phenotypic changes in non-mycorrhizal plants, highlighting the specific function of DXS2 in the symbiotic context. nih.gov

Strong silencing of DXS2 expression not only reduced apocarotenoid levels but also negatively impacted the later stages of the AM symbiosis, leading to a higher proportion of degenerating arbuscules. frontiersin.orgnih.gov This indicates that DXS2-derived products are essential for maintaining the functionality of the symbiosis. nih.gov

The co-regulation of DXS2 with genes involved in the later steps of the pathway, such as CCDs, points towards a coordinated genetic program that ensures an efficient flux from primary isoprenoid precursors to the final this compound products in response to mycorrhizal colonization. nih.gov

Accumulation and Localization in Mycorrhizal Roots

Spatiotemporal Accumulation Patterns during AM Colonization

The production and accumulation of mycorradicin and its derivatives are initiated in the later stages of the symbiotic process, following the commencement of arbuscule formation. csic.es The concentration of these compounds steadily increases as the colonization progresses. csic.es This temporal pattern suggests that this compound is associated with a well-established and functional symbiosis. csic.esunito.it

Kinetic experiments have provided a clearer timeline for this compound accumulation. For instance, in wheat and maize roots, mycorrhizal colonization can be observed eight days after transplanting into a nurse culture system. However, the first visual signs of yellow coloration, indicative of this compound, only appear after 16 days. oup.comoup.com A significant increase in this compound content is then measured after 20 days in wheat and 24 days in maize. oup.comoup.com This delayed accumulation underscores its role in mature symbiotic interactions rather than the initial recognition and penetration phases. HPLC analysis confirms that this compound is exclusively detected in mycorrhizal roots and is absent in non-mycorrhizal root parts of the same plant. csic.es

Correlation with Arbuscule Development and Degeneration

The accumulation of this compound is closely correlated with the lifecycle of arbuscules, the primary sites of nutrient exchange between the plant and the fungus. Specifically, the yellow pigment containing this compound tends to accumulate as arbuscules and the surrounding plastid network begin to degrade. oup.comnih.gov This has led to the hypothesis that this compound and related compounds may be involved in regulating the turnover and degradation of arbuscules, thereby maintaining the functionality of the symbiosis. csic.es

Studies on Medicago truncatula have shown that a reduction in this compound derivatives, due to the silencing of the CCD1 gene, is correlated with an increase in the number of degenerating arbuscules. csic.esunito.it Conversely, research on other pathways has indicated that reduced synthesis of both blumenols and this compound can also lead to a higher number of senescent arbuscules. nih.gov While these findings appear somewhat contradictory, they both point towards the involvement of these apocarotenoids in the regulation of arbuscule lifespan. nih.gov The massive accumulation of this compound derivatives is observed adjacent to degenerating arbuscules, suggesting a role in the decay and regeneration cycle of these structures. oup.com

Intracellular Localization within Root Cells (e.g., Chromoplasts, Vacuoles)

This compound is synthesized and accumulates within specific compartments of the root cortical cells that host arbuscules. taylorfrancis.com It is stored as globules in root chromoplasts, and its accumulation can lead to changes in the morphology of these plastids. frontiersin.org

The yellow pigment, which is a complex mixture of esterified this compound and blumenol C cellobioside, is insoluble in water. oup.comnih.gov It accumulates as hydrophobic droplets, which have been identified as osmiophilic droplets through electron microscopy. oup.com These droplets are primarily found in the vacuoles of the root cortical cells. oup.comnih.govoup.com Their presence is noted mainly in cells that contain collapsing or degenerating arbuscules. oup.comoup.com In non-mycorrhizal roots, only a few sporadic cells might contain small yellow fluorescent droplets, but the significant accumulation is a hallmark of a mature mycorrhizal association. oup.com

Influence of Fungal Partner and Host Plant Species on Accumulation Levels

The amount of this compound that accumulates in mycorrhizal roots is not uniform across all plant-fungus pairings. It is influenced by both the host plant species and the fungal partner. oup.com

Different plant species exhibit varying capacities to produce this compound. A screening of 58 plant species from 36 families revealed that this compound was present in the mycorrhizal roots of all tested Liliopsida and a significant number of Rosopsida. oup.comnih.gov However, there were also species in which this compound was not detectable, even when mycorrhizal. oup.comnih.gov This indicates a species-specific regulation of its biosynthesis. oup.com

The fungal partner also plays a role in determining the level of this compound accumulation. For example, both Medicago truncatula and Zea mays produced higher quantities of this compound when inoculated with Glomus intraradices compared to Glomus mosseae. oup.comoup.com This difference may be partly attributed to the varying colonization efficiency of the fungal species. oup.comoup.com The specific combination of plant and fungal species can, therefore, lead to different rates of mycorrhization and, consequently, different levels of this compound accumulation. frontiersin.orgresearchgate.net

Table 1: this compound Accumulation in Response to Different Fungal Partners

Host PlantFungal PartnerRelative this compound Accumulation
Medicago truncatulaGlomus intraradicesHigher
Medicago truncatulaGlomus mosseaeLower
Zea maysGlomus intraradicesHigher
Zea maysGlomus mosseaeLower

Table 2: Timeline of this compound Detection in Nurse Culture System

PlantEventTime After Transplanting
Wheat & MaizeMycorrhizal colonization observed8 days
Wheat & MaizeFirst yellow coloration visible16 days
WheatSignificant increase in this compound20 days
MaizeSignificant increase in this compound24 days

Biological Roles and Molecular Mechanisms in Am Symbiosis

Function as a Metabolic Marker for Functional AM Symbiosis

The accumulation of mycorradicin and its derivatives serves as a reliable metabolic marker for a functional and well-established AM symbiosis. unito.itcsic.es Its production is closely linked to the presence of arbuscules, the highly branched fungal structures within root cortical cells that are the primary sites of nutrient exchange. unito.ittaylorfrancis.com The synthesis of these C14 apocarotenoids, along with C13 cyclohexenone derivatives (blumenols), begins after arbuscule formation has commenced and increases as the colonization progresses. unito.it This correlation between this compound accumulation and arbuscule presence makes it a valuable indicator of a successful symbiotic relationship. csic.es In fact, the yellow pigmentation caused by this compound is a long-recognized sign of mycorrhizal colonization. frontiersin.org

Proposed Roles in Regulating Arbuscule Lifespan and Symbiosis Maintenance

Research suggests that this compound and associated apocarotenoids may play a role in regulating the lifespan of arbuscules and maintaining the symbiotic relationship. taylorfrancis.commdpi.com The timing of this compound accumulation, which often coincides with the degradation of arbuscules, has led to the hypothesis that it is involved in the turnover of these structures. oup.comnih.gov While the precise mechanisms are still under investigation, some studies indicate that a reduction in the synthesis of this compound and blumenols can lead to an increase in degenerating and senescent arbuscules. mdpi.com Conversely, other observations correlate the accumulation of the yellow pigment with arbuscule degradation. mdpi.com These seemingly contradictory findings suggest a complex regulatory role for these compounds in the dynamic process of arbuscule development and senescence.

Modulation of Host Plant Cellular Processes during Colonization

The synthesis and accumulation of this compound are associated with significant changes in the host plant's cellular processes, particularly within the root cells that host the arbuscules.

Effects on Root Plastid Morphology

A notable effect of this compound accumulation is the alteration of root plastid morphology. frontiersin.org During AM symbiosis, root plastids undergo a dramatic reorganization, forming extensive networks that surround the arbuscules. oup.comresearchgate.net This proliferation and reorganization of plastids are correlated with the increased transcript levels of enzymes involved in the MEP pathway and carotenoid biosynthesis, which ultimately lead to the production of this compound. researchgate.net In arbuscule-containing cells, there is a marked increase in the number of plastids, which can become interconnected by stromules, forming network-like structures. nih.gov The accumulation of this compound as hydrophobic droplets occurs within the vacuoles of these cortical cells, often near disintegrating arbuscular structures. oup.comnih.gov Furthermore, transmission electron microscopy has revealed that starch depletion and the proliferation of membrane-free and tubular membrane-containing plastids are specific features of arbusculated cells where this compound is produced. researchgate.net

Insights from Gene Silencing Approaches on Symbiotic Outcomes

Gene silencing studies have provided valuable insights into the functional role of this compound in AM symbiosis. RNA interference (RNAi)-mediated repression of the Carotenoid Cleavage Dioxygenase 1 (CCD1) gene in Medicago truncatula hairy roots resulted in a significant reduction in the accumulation of this compound derivatives. nih.gov Interestingly, while this compound levels were strongly reduced, the levels of C13 cyclohexenone derivatives were only moderately affected. nih.gov Despite the drastic decrease in this compound, the expression of several molecular markers for AM symbiosis remained largely unchanged, suggesting that this compound itself may not be essential for the expression of these specific marker genes. nih.govresearchgate.net

Interactions with Other Apocarotenoids and Phytohormones in Symbiosis

Co-accumulation with C13 Cyclohexenone Derivatives (Blumenols)

During colonization by AM fungi, plant roots frequently accumulate two principal types of apocarotenoids: the C14 linear polyene mycorradicin and C13 cyclohexenone derivatives, commonly known as blumenols. nih.govfrontiersin.org The accumulation of both this compound and blumenols is a characteristic signature of a functioning AM symbiosis. frontiersin.orgelifesciences.org

Shared Biosynthetic Origin Research indicates that this compound and blumenols originate from the enzymatic cleavage of a common C40 carotenoid precursor, such as zeaxanthin (B1683548) or lactucaxanthin. taylorfrancis.comtandfonline.comoup.com The current model suggests a sequential two-step cleavage process. First, a carotenoid cleavage dioxygenase (CCD), potentially CCD7, cleaves the C40 precursor, yielding a C27 apocarotenoid and a C13 cyclohexenone (blumenol). frontiersin.orgelifesciences.orgtaylorfrancis.com Subsequently, the C27 intermediate is thought to be exported from the plastid to the cytosol, where it is further cleaved by CCD1 to produce a second C13 cyclohexenone and the C14 dialdehyde (B1249045) precursor of this compound. frontiersin.orgtandfonline.com

Co-localization and Functional Implications this compound and blumenols are specifically formed and accumulate in the root cortical cells that host the fungal arbuscules, the primary sites of nutrient exchange. frontiersin.orgtaylorfrancis.comtandfonline.com The yellow pigmentation of heavily colonized roots is attributed to this compound, which is often stored in hydrophobic droplets within the cell's vacuole. oup.comoup.comnih.gov While they accumulate together, their relative importance to the symbiosis may differ. Studies on Medicago truncatula knockdown lines for the CCD1 gene showed a significant reduction in this compound but only a moderate decrease in blumenols, suggesting other enzymes may also contribute to blumenol biosynthesis. frontiersin.org Interestingly, a strong reduction in this compound alone does not seem to impede the establishment of AM symbiosis. frontiersin.org Conversely, experiments with DXS knockdown lines, where the synthesis of both compound classes was reduced, showed an increased rate of arbuscule degeneration. frontiersin.orgnih.gov This suggests that the C13 blumenols may play a more critical role in controlling the lifespan and functionality of the arbuscules. frontiersin.orgtaylorfrancis.com Furthermore, certain blumenol derivatives are transported from the roots to the shoots, where they can serve as systemic markers for the plant's mycorrhizal status. elifesciences.orgtaylorfrancis.com

Compound ClassKey ExampleCarbon NumberAccumulation SiteProposed Biosynthetic Enzymes
Linear Polyene ApocarotenoidThis compoundC14Arbuscule-containing root cellsCCD7, CCD1
Cyclohexenone DerivativesBlumenolsC13Arbuscule-containing root cells; ShootsCCD7, CCD1

Distinction from Strigolactones (SLs) in Early Symbiotic Signaling

While this compound and strigolactones (SLs) are both apocarotenoids crucial to the AM symbiosis, they have distinct roles and operate at different stages of the interaction. frontiersin.orgroyalsocietypublishing.orgnih.gov

SLs are well-established as essential signaling molecules in the pre-symbiotic phase. royalsocietypublishing.orgnih.govmdpi.com Secreted by plant roots into the rhizosphere, particularly under phosphate-deficient conditions, SLs act as a chemical signal to alert AM fungi to the presence of a potential host. frontiersin.org This signal stimulates fungal spore germination, triggers extensive hyphal branching, and enhances fungal metabolism, all of which increase the probability of successful root colonization. nih.govfrontiersin.orgmdpi.com In essence, SLs are the key that initiates the physical interaction between the plant and the fungus. frontiersin.org

In sharp contrast, this compound is not involved in this initial long-distance signaling. Its accumulation occurs much later, during the symbiotic phase, specifically within root cells after colonization is established and arbuscules are formed. oup.comroyalsocietypublishing.org The accumulation of this compound and its associated blumenols often correlates with the maturation and subsequent senescence and degradation of the arbuscules. oup.comoup.com Therefore, this compound's function is associated with the internal, cellular processes of a developed symbiosis, rather than the initial recognition and attraction events in the soil. royalsocietypublishing.org While both are derived from the carotenoid pathway, their temporal and spatial separation underscores their different functions: SLs as exuded, early-stage signals and this compound as an intracellular, late-stage pigment. royalsocietypublishing.orgfrontiersin.org

Interplay with Abscisic Acid (ABA) Metabolism and Signaling in Mycorrhization

Abscisic acid (ABA), a C15 apocarotenoid phytohormone, is a central regulator of plant development and stress responses and also plays a significant role in modulating AM symbiosis. frontiersin.orgfrontierspartnerships.org The biosynthesis of ABA, SLs, and the this compound/blumenol complex all draw from the same pool of carotenoid precursors produced via the methylerythritol phosphate (B84403) (MEP) pathway. nih.govfrontiersin.orgnih.gov

A functional ABA signaling pathway is important for successful mycorrhization. nih.gov Studies using tomato mutants deficient in ABA have shown reduced levels of AMF colonization and fewer well-developed arbuscules, indicating a positive regulatory role for ABA in the symbiosis. frontiersin.orgfrontiersin.orgfrontierspartnerships.org While direct crosstalk between ABA and this compound is not fully elucidated, their relationship is linked through the shared biosynthetic pathway. frontiersin.org For instance, the induction of the carotenoid pathway in mycorrhizal roots to supply precursors for this compound and blumenol synthesis inherently involves the same pathway that produces precursors for ABA. researchgate.netresearchgate.net

The interaction becomes more complex under stress conditions, such as drought, where ABA levels rise significantly. frontierspartnerships.org There is evidence for a positive correlation between SL and ABA signaling in mycorrhizal plants under stress. nih.govoup.com This suggests that ABA may act as an integrator, linking the plant's environmental status to the regulation of the symbiosis. frontierspartnerships.orgcsic.es Repression of the MEP pathway has been shown to reduce the biosynthesis of this compound, blumenols, and SLs, indicating a coordinated regulation of these symbiotic apocarotenoids. frontiersin.orgnih.gov

Cross-talk with Other Phytohormone Pathways (e.g., Jasmonates, Auxins, Cytokinins)

The establishment and functioning of AM symbiosis involve a sophisticated re-orchestration of the plant's entire hormonal network, creating a complex web of cross-talk where this compound production is one of many downstream outputs. mdpi.comcsic.esnih.gov

Jasmonates (JA): Levels of jasmonates are often elevated in mycorrhizal roots. nih.gov This increase is associated with the high metabolic activity and carbohydrate sink strength of colonized roots. nih.gov While JA signaling is also linked to plant defense, in the context of symbiosis, it appears to be part of the regulatory network. nih.gov For example, systemic wounding of leaves can lead to a JA-mediated promotion of AM colonization in the roots. csic.es The JAZ-MYC2 signaling module, a key component of the JA pathway, also participates in cross-talk with ABA signaling, further linking stress and symbiotic responses. frontiersin.orgnih.gov

Auxins: Auxin signaling is critical for arbuscule development. mdpi.comcsic.es A finely tuned auxin homeostasis is required to regulate the symbiosis, and a positive correlation has been observed between endogenous auxin (IAA) levels and the abundance of arbuscules. mdpi.comfrontiersin.orgpensoft.net Since this compound accumulates specifically in these arbusculated cells, its synthesis occurs in a cellular environment shaped by auxin signaling. taylorfrancis.comtandfonline.com Furthermore, root auxin levels can modulate the exudation of strigolactones, thereby influencing the very early stages of the interaction. mdpi.comfrontiersin.org

This intricate hormonal cross-talk allows the plant to integrate environmental signals and its own developmental status to finely control the extent and functionality of the mycorrhizal symbiosis. csic.es The production of this compound is thus embedded within this broader regulatory landscape, serving as a metabolic marker of the profound physiological changes occurring in colonized root cells.

Methodologies for Academic Research on Mycorradicin

Analytical Quantification Techniques

The quantification of mycorradicin and its derivatives is crucial for understanding their role in the arbuscular mycorrhizal (AM) symbiosis. Researchers employ a combination of sophisticated analytical techniques to accurately measure these compounds in plant tissues.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Derivatives

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary and highly sensitive method for the analytical quantification of this compound and related apocarotenoids. csic.esnih.gov This technique is favored for its ability to separate complex mixtures and provide detailed structural information, making it ideal for analyzing the various forms of this compound found in mycorrhizal roots. nih.govnih.gov

Researchers have developed targeted metabolomics approaches using LC-triple-quadrupole-MS to quantify this compound derivatives with high sensitivity and specificity. mpg.de The use of ultra-high-performance liquid chromatography (UHPLC) coupled with a hybrid quadrupole-Orbitrap mass spectrometer (UHPLC-Q-Orbitrap MS) further enhances the analytical platform for comprehensive profiling of apocarotenoids. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS analysis of these compounds. oup.comoup.com For instance, electrospray (ES) mass spectra can be obtained using instruments like the Finnigan MAT TSQ 7000. oup.comoup.com In some studies, atmospheric pressure chemical ionization (APCI) has been shown to be a suitable ionization technique for carotenoids. tdx.cat

The typical workflow involves the extraction of metabolites from root samples, often followed by a purification step. A common procedure includes hydrolysis with potassium hydroxide (B78521) (KOH) to convert the native yellow pigment into this compound for easier detection and quantification. oup.comoup.com The separation is often achieved using a C18 column. csic.es

Spectrophotometric and Chromatographic Characterization

Prior to the widespread adoption of LC-MS, and often in conjunction with it, spectrophotometric and high-performance liquid chromatography (HPLC) methods were and are used for the characterization of this compound. nih.govoup.com this compound is known as the chromophore of the yellow pigment that accumulates in mycorrhizal roots. oup.com

HPLC analysis, often using a C18 column, allows for the separation of this compound from other root extracts. csic.esoup.comoup.com The detection is typically performed using a UV-Vis or photodiode array (PDA) detector, which measures the characteristic absorption spectrum of this compound. oup.comoup.com The yellow pigment itself can be initially purified through a combination of thin-layer chromatography (TLC) and HPLC. oup.com Hydrolysis of the purified pigment with KOH yields this compound, which can then be identified and quantified. oup.comoup.com This method, while less sensitive than LC-MS, provides a reliable means of quantifying this compound, especially in species where it accumulates to higher levels. oup.com

Microscopic Techniques for Correlating this compound with Symbiotic Structures

Microscopic analysis is indispensable for visualizing the localization of this compound within the root and correlating its presence with specific fungal structures of the AM symbiosis. oup.com These techniques provide crucial spatial context to the quantitative data obtained from analytical methods.

Histochemical staining of root sections is a fundamental technique. researchgate.net Methods using stains like ink and vinegar are commonly employed to visualize fungal structures such as arbuscules, vesicles, and hyphae within the root cortex. oup.comnih.gov The grid-line intersect method is a widely used technique for quantifying the percentage of root length colonized by the AM fungus. oup.com

Epifluorescence microscopy is particularly useful for observing the yellow fluorescence of this compound-containing droplets within root cortical cells. oup.com Studies have shown a strong correlation between the accumulation of these yellow fluorescent droplets and the degradation of arbuscules. oup.comoup.com In non-mycorrhizal roots or in cells with young, functional arbuscules, these droplets are scarce. oup.com However, as arbuscules begin to degenerate, the number and size of these droplets increase significantly, indicating that this compound accumulation is a marker for the later stages of the arbuscular life cycle. oup.comoup.com Electron microscopy has further confirmed the presence of osmiophilic droplets, presumed to be the yellow pigment, in close proximity to collapsing arbuscules. oup.com

Use of Genetic Mutants and Transgenic Lines (e.g., RNAi-mediated knockdown)

One key approach is the use of RNA interference (RNAi) to knockdown the expression of specific genes. oup.comunito.it For example, silencing the Carotenoid Cleavage Dioxygenase 1 (CCD1) gene in Medicago truncatula roots resulted in a significant reduction in this compound derivatives. researchgate.netoup.com This finding provided strong evidence that CCD1 is a key enzyme in this compound biosynthesis. oup.comrepositorioinstitucional.mx Interestingly, the levels of C13 cyclohexenone derivatives were only moderately affected in these RNAi lines, suggesting the involvement of other enzymes in their formation. oup.comunito.it

Furthermore, the knockdown of the 1-DEOXY-D-XYLULOSE 5-PHOSPHATE SYNTHASE 2 (DXS2) gene, which is involved in the upstream methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid precursors, led to a reduction in both this compound and cyclohexenone derivatives. unito.ituni-muenchen.de This demonstrated that the precursors for this compound biosynthesis are supplied by the plastidial MEP pathway. researchgate.net The study of various mutants in the symbiotic signaling pathway has also helped to understand the regulation of genes involved in the symbiosis. uea.ac.uk

In vitro Enzymatic Assays for Characterizing Carotenoid Cleavage

In vitro enzymatic assays are essential for confirming the function of enzymes involved in the carotenoid cleavage pathway that leads to this compound. unito.it These assays typically involve expressing a candidate enzyme, such as CCD1, in a heterologous system like Escherichia coli and then testing its activity with various carotenoid substrates. repositorioinstitucional.mxresearchgate.net

The recombinant protein is purified and incubated with potential precursors, such as C40 carotenoids or C27 apocarotenoids. researchgate.netfrontiersin.org The reaction products are then analyzed using techniques like HPLC and GC-MS to identify the cleavage products. researchgate.net Through such assays, it has been demonstrated that CCD1-type enzymes can cleave carotenoids at the 9,10 and 9',10' positions to produce a C14 dialdehyde (B1249045), which is a precursor to this compound, and C13 products. researchgate.netfrontiersin.org These in vitro studies have been crucial in confirming the proposed two-step cleavage model for the formation of this compound and cyclohexenone derivatives from a common C40 carotenoid precursor. frontiersin.org The characterization of these enzymes provides insights into their substrate specificity and the diversity of apocarotenoids they can generate. oup.comnih.gov

Ecological and Evolutionary Perspectives

Role of Mycorradicin in the Broader Context of Plant-Microbe Interactions

This compound is an apocarotenoid, a product of carotenoid degradation, that plays a specialized role in the intricate world of plant-microbe interactions. nih.govnih.gov Its presence is almost exclusively associated with the arbuscular mycorrhizal (AM) symbiosis, a mutualistic relationship formed between the roots of over 80% of land plants and fungi from the Glomeromycotina subphylum. nih.govroyalsocietypublishing.org This specificity is a key aspect of its ecological significance. Research indicates that the accumulation of this compound is a hallmark of AM symbiosis and is not typically observed in other symbiotic relationships, such as ectomycorrhizas or rhizobial nodules, nor in response to pathogenic fungal interactions or abiotic stress. nih.gov

Within the broader chemical landscape of plant-microbe communication, this compound is part of a larger family of apocarotenoid signaling molecules that regulate various stages of the AM symbiosis. frontiersin.org This family includes well-known compounds such as strigolactones, which act as presymbiotic signals exuded by the plant to attract the fungal partner, and abscisic acid (ABA), another hormone involved in regulating the symbiosis. nih.govfrontiersin.org Along with this compound (a C14 compound), other apocarotenoids like C13 cyclohexenone derivatives (blumenols) and zaxinone are also produced during the interaction. nih.govnih.gov Together, these molecules form a complex chemical vocabulary that mediates the dialogue between the plant and the fungus. nih.govfrontiersin.org

This compound as a Component of the Chemical Dialogue in AM Symbiosis

This compound is a key metabolite in the sustained chemical dialogue that governs the functionality and lifecycle of the arbuscular mycorrhizal symbiosis. frontiersin.orgfrontiersin.org Unlike strigolactones, which are released into the rhizosphere to initiate contact with the fungus, this compound accumulates within the root cortical cells after colonization is established. nih.govoup.com This localization points to a role in the internal, cellular-level communication that manages the symbiotic interface.

Detailed research findings have localized this compound and its derivatives within hydrophobic, yellow-pigmented droplets inside the vacuoles of cortical cells. oup.com Crucially, the accumulation of these droplets is temporally and spatially linked to the lifecycle of the arbuscules. Kinetic studies show that this compound levels and the visible yellow pigmentation are not significant in the early stages of colonization but increase substantially as the symbiosis matures. oup.com The accumulation of this compound is most pronounced in cells where arbuscules are degenerating. oup.comresearchgate.net This has led to the hypothesis that this compound may be involved in the turnover process of arbuscules, which have a limited lifespan and must be regularly replaced for the symbiosis to remain functional. researchgate.net

While this compound is a consistent and conspicuous marker of a mature AM symbiosis, its direct role in maintaining the symbiotic state is complex. nih.gov Studies on Medicago truncatula have shown that a significant reduction in this compound content does not completely block the formation of the symbiosis. nih.govfrontiersin.org This suggests that while this compound is an integral part of the symbiotic metabolic response, other apocarotenoids, such as C13 cyclohexenone derivatives, may be more functionally critical for the successful development and maintenance of arbuscules. nih.govfrontiersin.org Therefore, this compound is best understood as part of a suite of chemical signals produced by the plant to manage the later stages of the interaction, particularly the decay and potential re-establishment of the nutrient-exchanging arbuscules. researchgate.net

Evolutionary Conservation and Divergence of this compound Biosynthesis Across Plant Lineages

The ability to form AM symbiosis dates back approximately 450 million years to the earliest land plants, and the chemical communication underlying this interaction is deeply rooted in plant evolution. royalsocietypublishing.orgnih.gov this compound biosynthesis is part of the broader apocarotenoid pathway, which is an evolutionarily conserved system in plants. frontiersin.org The formation of these molecules involves carotenoid cleavage dioxygenases (CCDs), a family of enzymes found across all plant taxa. nih.govfrontiersin.org

The biosynthesis of this compound is believed to start with the cleavage of a C40 carotenoid precursor. researchgate.net Evidence suggests that the enzyme CCD7, which is also involved in the production of strigolactones, may catalyze an initial cleavage step required for this compound synthesis. oup.combiorxiv.org The conservation of CCD enzymes across land plants that are competent to form mycorrhizae (AM-competent) points to an ancient origin for these metabolic pathways. frontiersin.orgnih.gov For instance, genes for zaxinone synthase (ZAS), another enzyme in the apocarotenoid pathway, are found in the genomes of AM-competent plants, including early-diverging liverworts, but are absent from non-host plants like Arabidopsis thaliana. royalsocietypublishing.orgbiorxiv.org This suggests that the genetic toolkit for producing symbiosis-related apocarotenoids was established early in land plant evolution and has been maintained in lineages that host AM fungi.

While the fundamental biosynthetic pathway is conserved, there is evidence of divergence in the specific roles and regulation of its products across different plant lineages. royalsocietypublishing.org For example, the regulation and function of zaxinone appear to differ between rice and Arabidopsis. royalsocietypublishing.orgnih.gov The accumulation of this compound itself has been documented in a wide range of AM-colonized plants, including both monocots (like maize and wheat) and dicots, suggesting its role is widespread among angiosperms. oup.com The linkage of apocarotenoid biosynthesis, including strigolactones, to the plant's phosphate (B84403) starvation response is also an evolutionarily ancient trait, ensuring that the plant seeks out its fungal partner when in need of nutrients. royalsocietypublishing.orgnih.gov This indicates that the entire signaling system, from the initial call for a partner to the internal management of the symbiosis with compounds like this compound, has been under selective pressure for hundreds of millions of years, highlighting its critical importance to plant life on land. nih.gov

Future Research Directions and Open Questions

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

While significant progress has been made in outlining the biosynthetic origin of mycorradicin, a complete, validated pathway and its intricate regulatory network are yet to be fully elucidated. This compound is known to be an acyclic C14 dicarboxylic acid derived from the oxidative cleavage of a C40 carotenoid precursor. Its biosynthesis is tied to the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is notably induced during mycorrhization.

Current models propose a sequential, two-step enzymatic cleavage of the C40 precursor. This process is thought to be initiated by a Carotenoid Cleavage Dioxygenase 7 (CCD7), which cleaves a C40 carotenoid to yield a C27 intermediate. Subsequently, a CCD1 enzyme is proposed to cleave this C27 apocarotenoid, producing the direct C14 precursor of this compound and a C13 cyclohexenone derivative. This model is supported by genetic studies, where the knockdown of the MtCCD1 gene in Medicago truncatula led to a significant reduction in this compound derivatives. Furthermore, key upstream enzymes in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (encoded by DXS2) and phytoene (B131915) synthase (encoded by PSY3), are strongly upregulated during AM symbiosis, and their suppression reduces apocarotenoid accumulation, including this compound.

Despite this framework, several questions remain open:

The definitive C40 precursor carotenoid remains to be identified. While zeaxanthin (B1683548) is presumed to be a likely candidate, direct evidence is still needed.

The complete sequence of enzymatic and potential non-enzymatic reactions that convert the initial C14 cleavage product (rosafluene-dialdehyde) into the final this compound structure requires further investigation.

The comprehensive regulatory network governing the expression of this compound biosynthetic genes is not fully understood. While transcription factors and receptor-like proteins such as SlDLK2 have been implicated in negatively regulating the pathway, the upstream signals and downstream transcription factors that orchestrate the fine-tuned expression of PSY3, DXS2, CCD7, and CCD1 during different stages of symbiosis need to be identified.

Future research should focus on in vitro enzymatic assays with purified enzymes (CCD1, CCD7) and various potential C40 and C27 substrates to confirm the precise cleavage reactions. Advanced genetic and molecular tools, including CRISPR-Cas9-mediated gene editing, will be invaluable for validating the function of each gene in the pathway. Identifying the transcription factors that bind to the promoter regions of these biosynthetic genes will be crucial for mapping the complete regulatory network.

Precise Mechanisms of Action within Host Plant Cells and Fungal Structures

The exact biological function of this compound is one of the most significant unanswered questions. It is known to accumulate in the vacuoles of root cortical cells, often appearing as yellow, hydrophobic droplets. Crucially, its accumulation shows a strong temporal and spatial correlation with the senescence and degradation of arbuscules—the primary sites of nutrient exchange. This has led to the hypothesis that this compound is involved in regulating the lifespan of arbuscules, a critical aspect of maintaining a functional symbiosis.

However, the evidence remains correlative, and the precise mechanism is unknown. Research has shown that a reduction in this compound content alone does not necessarily prevent the establishment of the mycorrhizal association, suggesting a degree of functional redundancy or that other co-produced compounds, like C13 blumenols, may play a more critical role. Conversely, other studies indicate that the reduced synthesis of both this compound and blumenols is linked to an increased number of degenerating arbuscules, pointing towards a functional role for these compounds in the symbiosis.

Key areas for future investigation include:

Determining whether this compound has a direct or indirect effect on arbuscule stability. Does it act as a signaling molecule that triggers a plant-led degradation pathway, or does it have a direct biochemical effect on the periarbuscular membrane or fungal structures?

Elucidating the role of this compound accumulation within the vacuole. How does its presence in this organelle influence cellular processes such as ion transport, pH homeostasis, or the storage and release of other signaling molecules?

Investigating the direct effects of purified this compound on fungal hyphae and isolated arbuscules to decouple its effects on the fungus from the host plant's response.

Identification of Receptors and Downstream Signaling Cascades

A fundamental gap in our understanding of this compound's function is the absence of a known receptor. For many signaling molecules, biological activity is mediated through binding to specific receptor proteins that initiate a downstream signaling cascade. The identification of such a receptor for this compound is a critical next step.

Research on apocarotenoid signaling in AM symbiosis has largely focused on strigolactones and their receptor, D14. While a related receptor-like protein in tomato, SlDLK2, has been shown to negatively regulate this compound biosynthesis, it is not believed to be a direct receptor for the compound

Q & A

Q. What analytical techniques are standard for identifying and quantifying Mycorradicin in plant root samples?

this compound can be identified using UV-Vis spectroscopy (maxima at ~380–402 nm) and HPLC coupled with mass spectrometry (MS). The compound’s dimethyl ester derivative is synthesized for chromatographic comparison, ensuring structural confirmation via retention time and spectral matching . Methanolic extracts of mycorrhizal roots are typically analyzed, with fluorescence emission spectra (maxima at 498–610 nm) providing additional specificity .

Q. How is this compound biosynthesized, and what precursors are involved?

this compound is a C14 apocarotenoid derived from carotenoid cleavage. The enzyme carotenoid cleavage dioxygenase 1 (CCD1) catalyzes the symmetric cleavage of C40 carotenoids (e.g., β-carotene) into C14 (this compound) and C13 (cyclohexenone) derivatives. Isotopic labeling and retrobiosynthetic studies confirm carotenoids as precursors .

Q. What is the functional role of this compound in arbuscular mycorrhizal (AM) symbiosis?

this compound accumulates in root vacuoles during AM colonization and correlates with symbiotic functionality. It serves as a visual marker (yellow pigmentation) and may regulate redox balance or fungal interactions. Its absence in CCD1-silenced plants disrupts symbiosis, suggesting a role in signaling or stress mitigation .

Advanced Research Questions

Q. How can contradictory data on this compound and cyclohexenone biosynthesis pathways be resolved?

RNAi-mediated repression of CCD1 reduces this compound to 3–6% of controls but only modestly affects C13 cyclohexenones (30–47% reduction). This suggests divergent pathways: C27 apocarotenoids (intermediates from plastidial cleavage by CCD7/CCD4) may feed into this compound biosynthesis, while cyclohexenones arise via alternative cleavage mechanisms. Isotope tracing and tissue-specific enzyme localization are critical for validation .

Q. What experimental designs address variability in this compound accumulation across fungal species?

Glomus intraradices induces stronger carotenoid gene expression (e.g., DXR, ZDS) than G. mosseae, leading to higher this compound levels. Controlled studies should standardize fungal inoculum density, root colonization rates, and host genotype. Transcriptomic profiling of AM fungi and host roots under varying carbon availability (e.g., via invertase modulation) can clarify regulatory nodes .

Q. How does this compound’s physicochemical properties influence its bioavailability and interaction with microbial partners?

this compound’s polarity (74.60 Ų) and low lipophilicity (XlogP3 = 3.38) suggest limited membrane permeability, favoring vacuolar sequestration. In vitro assays using synthetic this compound and fungal hyphae can test its direct antimicrobial/chemoattractant effects. Fluorescence microscopy with labeled analogs may track subcellular localization dynamics .

Methodological Guidance

Q. What controls are essential when quantifying this compound in mutant plant lines?

  • Positive controls : Wild-type mycorrhizal roots with confirmed colonization rates.
  • Negative controls : Non-mycorrhizal roots and CCD1-knockout lines.
  • Technical replicates : Triplicate HPLC-MS runs to account for instrument variability.
  • Biological replicates : ≥5 plants per treatment to address host genetic variability .

Q. How can researchers differentiate this compound from structurally similar compounds like corticrocin?

Corticrocin, a fungal polyene, lacks methyl groups and shows distinct UV maxima (365–402 nm vs. This compound’s 380 nm). Synthetic dimethyl esters of both compounds enable HPLC co-elution tests. NMR spectroscopy (e.g., <sup>13</sup>C symmetry analysis) further resolves structural differences .

Data Interpretation and Reporting

Q. How should conflicting results about this compound’s origin (carotenoid vs. polyketide) be addressed?

While this compound is widely accepted as carotenoid-derived, corticrocin’s polyketide origin highlights metabolic diversity. Researchers should:

  • Compare isotopic labeling patterns in carotenoid-deficient mutants.
  • Perform gene co-expression analysis (e.g., CCD1 with polyketide synthase genes).
  • Cite structural evidence (e.g., methyl substitution in this compound) to reinforce carotenoid linkage .

Q. What statistical frameworks are appropriate for analyzing this compound accumulation data?

Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., fungal species effects). For RNAi studies, linear mixed models account for root segment variability. Normalize data to internal standards (e.g., root fresh weight) and report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycorradicin
Reactant of Route 2
Reactant of Route 2
Mycorradicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.